![molecular formula C24H25ClN4O2S B2690439 N-butyl-3-[5-[(3-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide CAS No. 1042719-66-3](/img/structure/B2690439.png)
N-butyl-3-[5-[(3-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide
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Description
Scientific Research Applications
Antitumor Activity
Research has demonstrated the antitumor potential of related quinazolinone derivatives, showcasing their ability to inhibit tumor growth through various mechanisms. For instance, the synthesis and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones revealed broad-spectrum antitumor activity, with specific compounds demonstrating potency comparable or superior to traditional chemotherapy agents like 5-FU (Ibrahim A. Al-Suwaidan et al., 2016). Additionally, another study highlighted the antitumor efficiency of trimethoxyanilides based on 4(3H)-quinazolinone scaffolds, identifying compounds with significant activity against various cancer cell lines (M. Mohamed et al., 2016).
Antibacterial and Antifungal Activity
Quinazolinone derivatives also exhibit notable antibacterial and antifungal activities. A study on methylsulfanyl-triazoloquinazoline derivatives showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as against yeast and fungi (R. Al-Salahi et al., 2013). This indicates the potential of such compounds in addressing antibiotic-resistant infections.
Synthetic Applications
The compound's structure is related to various synthetic methodologies for creating quinazolinone derivatives, which are of significant interest due to their pharmacological properties. For example, the divergent synthesis of quinazolin-4(3H)-ones and tryptanthrins, utilizing oxidative cyclization of isatins, showcases the versatility of this chemical framework in producing biologically active molecules (Fengcheng Jia et al., 2016).
properties
IUPAC Name |
N-butyl-3-[5-[(3-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4O2S/c1-2-3-13-26-21(30)12-11-20-23(31)29-22(27-20)18-9-4-5-10-19(18)28-24(29)32-15-16-7-6-8-17(25)14-16/h4-10,14,20H,2-3,11-13,15H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUUNPRTIRUXQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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